molecular formula C17H19FN2O2 B1391242 N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide CAS No. 1020056-64-7

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide

Cat. No.: B1391242
CAS No.: 1020056-64-7
M. Wt: 302.34 g/mol
InChI Key: WSAHHIJHHNEHEW-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a fluorine atom, and a phenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-fluorobenzene and 2-methylphenol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with butanoyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-chlorophenyl)-2-(2-methylphenoxy)-butanamide
  • N-(5-Amino-2-bromophenyl)-2-(2-methylphenoxy)-butanamide
  • N-(5-Amino-2-iodophenyl)-2-(2-methylphenoxy)-butanamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-3-15(22-16-7-5-4-6-11(16)2)17(21)20-14-10-12(19)8-9-13(14)18/h4-10,15H,3,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAHHIJHHNEHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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